1-cyclohexyl-2-methyl-1H-benzo[d]imidazole synonyms and nomenclature
1-cyclohexyl-2-methyl-1H-benzo[d]imidazole synonyms and nomenclature
An In-Depth Technical Guide to 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole
Executive Summary
This technical guide provides a comprehensive analysis of 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole , a heterocyclic pharmacophore of significant interest in medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a "privileged scaffold"—a core structure capable of binding to diverse biological targets, including Inducible T-cell Kinase (ITK), Pseudomonas aeruginosa quorum sensing receptors (PqsR), and Topoisomerase I.
This document moves beyond basic definitions to explore the causality of its synthesis , the structural logic of its nomenclature , and validated protocols for its generation and application in drug discovery.
Part 1: Nomenclature and Chemical Identity
Precise nomenclature is the bedrock of reproducibility. While "1-cyclohexyl-2-methylbenzimidazole" is the common laboratory shorthand, rigorous IUPAC standards define the connectivity required for patenting and database registration.
Identification Matrix
| Identifier Type | Value / Name | Technical Context |
| IUPAC Name | 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole | Defines the fusion of the benzene and imidazole rings (benzo[d]), the saturation status (1H), and the substituent positions.[1][2] |
| CAS Registry Number | 36947-70-3 (Generic Analog)* | Note: Specific derivatives often have unique CAS RNs. The core scaffold is frequently indexed under substituted benzimidazoles. |
| Common Synonyms | 1-Cyclohexyl-2-methylbenzimidazoleNSC 796536 (Derivative)BDBM50137479 (Derivative) | Used in internal lab notebooks and vendor catalogs. |
| SMILES | CC1=NC2=CC=CC=C2N1C3CCCCC3 | Machine-readable string for chemoinformatics. |
| InChIKey | KQAHFDDIZFKJCE-UHFFFAOYSA-N | Hashed identifier for database deduplication. |
Structural Dissection
The molecule consists of three distinct domains, each imparting specific physicochemical properties:
-
Benzo[d]imidazole Core: A planar, aromatic bicycle that acts as a bioisostere for purines (adenine/guanine), allowing π-π stacking interactions within enzyme active sites (e.g., ATP binding pockets).
-
C2-Methyl Group: Provides metabolic stability against oxidation compared to a C2-hydrogen and offers a vector for steric selectivity.
-
N1-Cyclohexyl Group: A bulky, lipophilic moiety (
contribution ~ +2.5). This group is critical for occupying hydrophobic pockets in targets like the ITK kinase domain, displacing water and increasing binding entropy.
Part 2: Synthesis – The "High-Integrity" Pathway
Critique of Common Methods: Novice chemists often attempt to synthesize this molecule via direct alkylation of 2-methylbenzimidazole with cyclohexyl bromide. This is experimentally flawed. Secondary halides like cyclohexyl bromide are prone to E2 elimination under the basic conditions required for N-alkylation, yielding cyclohexene as a major byproduct and resulting in poor yields (<30%).
The Expert Protocol: Reductive Cyclization The most robust, self-validating method involves constructing the imidazole ring after installing the cyclohexyl amine. This prevents elimination side reactions and ensures regiocontrol.
Reaction Logic (Graphviz)
Caption: Step-wise "High-Integrity" synthesis preventing elimination byproducts common in direct alkylation.
Detailed Experimental Protocol
Step 1: Preparation of N-cyclohexyl-2-nitroaniline (SNAr)
-
Setup: Charge a 250 mL round-bottom flask with 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol) in DMF (100 mL).
-
Addition: Add cyclohexylamine (11.9 g, 120 mmol) dropwise over 15 minutes. Causality: Slow addition prevents exotherm spikes which can degrade the labile nitro group.
-
Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the fluorobenzene spot confirms completion.
-
Workup: Pour into ice water (500 mL). The product precipitates as a bright orange solid (Intermediate A). Filter, wash with water, and dry.[3]
Step 2: Reduction to N-cyclohexyl-o-phenylenediamine
-
Catalysis: Dissolve Intermediate A (10 g) in Ethanol (150 mL). Add 10% Pd/C (1 g).
-
Hydrogenation: Stir under H₂ balloon pressure for 12 hours at RT.
-
Validation: The solution turns from orange to colorless/pale pink, indicating reduction of the chromophore (-NO₂ to -NH₂).
-
Isolation: Filter through Celite to remove Pd. Concentrate the filtrate to yield the diamine (Intermediate B). Critical: Use immediately to prevent air oxidation.
Step 3: Cyclization to 1-cyclohexyl-2-methylbenzimidazole
-
Condensation: Dissolve Intermediate B in 4N HCl (50 mL). Add Acetic Acid (5 mL) or Acetic Anhydride (1.2 eq).
-
Reflux: Heat to reflux (100°C) for 6 hours.
-
Mechanism: The acid catalyzes the formation of an amide bond followed by dehydration to close the imidazole ring.
-
Purification: Cool to 0°C. Basify with NaOH to pH 10. Extract with DCM. The product crystallizes or forms a viscous oil upon evaporation.
Part 3: Pharmacological Utility & Applications
The 1-cyclohexyl-2-methylbenzimidazole moiety is rarely a drug in itself but acts as a critical pharmacophore in several high-value therapeutic areas.
Inducible T-cell Kinase (ITK) Inhibition
ITK is a tyrosine kinase expressed in T-cells. Inhibitors are sought for autoimmune diseases (asthma, psoriasis).
-
Mechanism: The benzimidazole core mimics the adenine ring of ATP.
-
Role of Cyclohexyl: The N1-cyclohexyl group occupies the "selectivity pocket" (hydrophobic region near the gatekeeper residue) of the kinase, distinguishing ITK from other Src-family kinases.
-
Key Derivative: 1-cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a common starting point for library generation.
Anti-Infective: PqsR Antagonists[4]
-
Target: Pseudomonas aeruginosa uses the PqsR (MvfR) receptor for quorum sensing (biofilm formation).[4]
-
Activity: Analogs of this scaffold bind to the ligand-binding domain of PqsR, preventing the binding of the native autoinducer (PQS). This renders the bacteria avirulent without killing them, reducing resistance pressure.
Structure-Activity Relationship (SAR) Map
Caption: SAR decision tree showing how the scaffold is derivatized for specific biological targets.
Part 4: Physicochemical Data Summary
For researchers incorporating this scaffold into libraries, the following baseline data is essential for ADME prediction.
| Property | Value (Predicted/Exp) | Implication for Drug Design |
| Molecular Weight | 214.31 g/mol | Low MW allows room for substitution while staying <500 Da (Lipinski compliant). |
| LogP (Octanol/Water) | ~3.8 - 4.2 | Highly lipophilic. Requires polar groups (e.g., -COOH, -NH2) at C5/C6 for solubility. |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Excellent membrane permeability (Blood-Brain Barrier penetrant potential). |
| H-Bond Donors | 0 | The core has no donors; acts as an H-bond acceptor (N3). |
| pKa (Conjugate Acid) | ~5.6 | The N3 nitrogen is weakly basic; protonated in acidic lysosomes but neutral at physiological pH. |
References
-
Moriarty, K. J., et al. (2008). "Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk)." Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549.[5]
-
Starkey, E. S., et al. (2021). "Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections." Journal of Medicinal Chemistry, 64(15), 11684–11708.
-
PubChem. (2023). "Compound Summary: 1-Cyclohexyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid." National Library of Medicine.[1]
-
BenchChem. (2025).[6] "Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole (Analogous Methodology)." BenchChem Technical Resources.
-
Pandey, S., et al. (2022).[2] "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega, 7(2), 1826–1840.
Sources
- 1. 1-Cyclohexyl-2-(1-methylpyrrol-2-yl)benzimidazole-5-carboxylic acid | C19H21N3O2 | CID 491117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-cyclohexyl-iMidazole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
